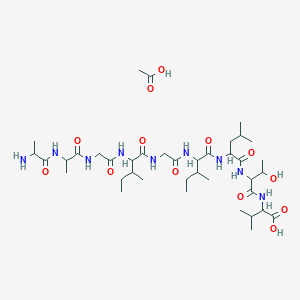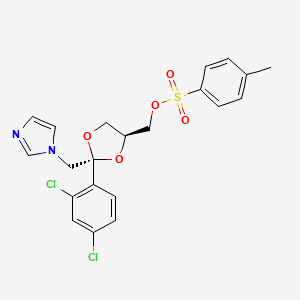
5-Hydroxy Propafenone Sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy Propafenone Sulfate is a biochemical used for proteomics research . It is a metabolite of Propafenone, an anti-arrhythmic medication used for the treatment of illnesses associated with rapid heartbeats such as atrial and ventricular arrhythmias . The molecular formula of this compound is C21H27NO7S and its molecular weight is 437.52 .
Synthesis Analysis
Propafenone undergoes extensive first-pass hepatic metabolism to form 5-Hydroxy Propafenone . A liquid chromatography-mass spectroscopy (LC-MS) method has been developed for the estimation of Propafenone and 5-Hydroxy Propafenone in human plasma using liquid-liquid extraction technique .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C21H27NO7S . It contains a total of 58 bonds, including 31 non-H bonds, 15 multiple bonds, 13 rotatable bonds, 3 double bonds, and 12 aromatic bonds .Chemical Reactions Analysis
The major metabolic pathway for Propafenone begins with aromatic ring hydroxylation to form 5-Hydroxy Propafenone . The excretion of Propafenone is mainly in the form of glucuronide and sulfate conjugates of Propafenone, 5-Hydroxy Propafenone .Mecanismo De Acción
Propafenone, the parent drug of 5-Hydroxy Propafenone, is a Class 1C antiarrhythmic drug with local anesthetic effects, and a direct stabilizing action on myocardial membranes . It acts by inhibiting sodium channels to restrict the entry of sodium into cardiac cells resulting in reduced excitation .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Hydroxy Propafenone Sulfate involves the conversion of Propafenone Hydrochloride to 5-Hydroxy Propafenone, followed by the sulfation of 5-Hydroxy Propafenone to form 5-Hydroxy Propafenone Sulfate.", "Starting Materials": [ "Propafenone Hydrochloride", "Sodium Hydroxide", "Sodium Borohydride", "Sulfur Trioxide", "Sulfuric Acid", "Methanol", "Water" ], "Reaction": [ "Step 1: Conversion of Propafenone Hydrochloride to 5-Hydroxy Propafenone", "a. Dissolve Propafenone Hydrochloride in methanol", "b. Add sodium hydroxide and sodium borohydride to the solution", "c. Heat the mixture at reflux for several hours", "d. Cool the mixture and acidify with hydrochloric acid", "e. Extract the product with ethyl acetate", "f. Dry the organic layer with anhydrous sodium sulfate", "g. Concentrate the solution to obtain 5-Hydroxy Propafenone", "Step 2: Sulfation of 5-Hydroxy Propafenone to form 5-Hydroxy Propafenone Sulfate", "a. Dissolve 5-Hydroxy Propafenone in methanol", "b. Add sulfur trioxide to the solution", "c. Heat the mixture at reflux for several hours", "d. Cool the mixture and slowly add sulfuric acid", "e. Concentrate the solution to obtain 5-Hydroxy Propafenone Sulfate" ] } | |
Número CAS |
1346598-57-9 |
Fórmula molecular |
C₂₁H₂₇NO₇S |
Peso molecular |
437.52 |
Sinónimos |
1-[5-Hydroxy-2-[2-sulfo-3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone; 1-[5-Hydroxy-2-[3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone Sulfate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



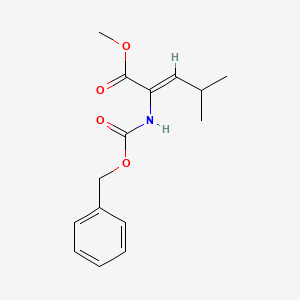
![D-[1-2H]Mannose](/img/structure/B1146200.png)
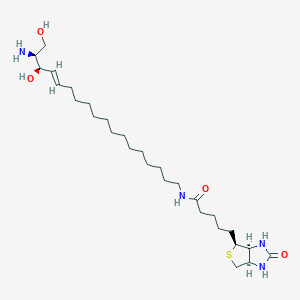
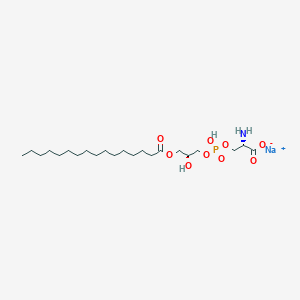
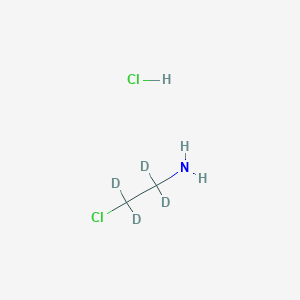
![(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1146208.png)
